trans-[Pt(PBu3)2Cl2]
Description
Dichlorobis(tributylphosphine)platinum(II) is a coordination compound featuring a central platinum atom in the +2 oxidation state. It is coordinated by two chloride ligands and two tributylphosphine (B147548) (PBu3) ligands. This compound exists as two geometric isomers: cis and trans. The trans isomer, formally known as trans-dichlorobis(tributylphosphine)platinum(II), is characterized by the arrangement of identical ligands directly across from each other around the central platinum atom. This complex is a solid at room temperature and serves as a valuable precursor and model compound in the field of organometallic chemistry. Its synthesis is often achieved by the isomerization of the corresponding cis isomer, a process typically involving heating in a suitable solvent that favors the more thermodynamically stable trans configuration. evitachem.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
dichloroplatinum;tributylphosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H27P.2ClH.Pt/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJMXJROIDEUPA-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Pt]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54Cl2P2Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Trans Pt Pbu3 2cl2 and Its Organometallic Derivatives
Established Synthetic Routes to trans-[Pt(PBu3)2Cl2]
The synthesis of trans-[Pt(PBu3)2Cl2] is typically achieved through the reaction of a platinum(II) salt with tributylphosphine (B147548). A common method involves the initial formation of the cis-isomer, which is subsequently converted to the more stable trans-isomer.
A widely used starting material is potassium tetrachloroplatinate(II) (K2PtCl4). evitachem.com The reaction with tributylphosphine is generally carried out under an inert atmosphere to prevent oxidation. evitachem.com The choice of solvent and temperature plays a significant role in favoring the formation of the trans-isomer. Solvents such as dichloromethane (B109758) or toluene (B28343) are commonly employed. evitachem.com The conversion from the initially formed cis-isomer to the trans-isomer can often be facilitated by heating, with temperatures around 60-80°C being typical. evitachem.com Characterization of the final product is confirmed using techniques like infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis to verify its structure and purity. evitachem.com
An alternative one-pot synthesis for trans-diarylalkynyl bisphosphine Pt(II) compounds starts from PtCl2, the alkyne, and the tertiary phosphine (B1218219) ligands in a tetrahydrofuran (B95107) and triethylamine (B128534) solution. researchgate.net
Synthesis of Conjugated Platinum(II) Poly-ynes and Oligomers
The rigid-rod-like structures and unique photophysical properties of platinum(II) poly-ynes make them attractive materials for optoelectronic applications. crimsonpublishers.com The synthesis of these polymers and their shorter oligomeric counterparts often utilizes trans-[Pt(PBu3)2Cl2] as a key building block.
Sonogashira-Hagihara Coupling Reactions in Polymer Synthesis
The Sonogashira-Hagihara coupling reaction is a cornerstone for the synthesis of platinum-containing poly-ynes. crimsonpublishers.comdiva-portal.org This copper-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne with a metal halide. In the context of poly-yne synthesis, trans-[Pt(PBu3)2Cl2] is reacted with a di-terminal alkyne in the presence of a copper(I) catalyst (typically CuI) and an amine base. diva-portal.orgpolyu.edu.hkep2-bayreuth.de
This dehydrohalogenation polycondensation reaction leads to the formation of polymers with the general structure -[Pt(PBu3)2-C≡C-Ar-C≡C-]n-, where 'Ar' represents an aromatic spacer. crimsonpublishers.comep2-bayreuth.deresearchgate.net The reaction is versatile, allowing for the incorporation of various diethynylaryl ligands to tune the properties of the resulting polymer. researchgate.net For instance, platinum-containing poly-yne polymers have been prepared using diethynylbenzene derivatives. researchgate.net The synthesis of platinum-linked poly(silylacetylenes) has also been achieved through the CuI-catalyzed polymerization of trans-[Pt(PBu3)2Cl2] with diynes like Ph2Si(C≡CH)2. rsc.org
The following table provides examples of platinum(II) poly-ynes synthesized using Sonogashira-Hagihara coupling:
| Monomers | Polymer Structure | Reference |
| trans-[Pt(PBu3)2Cl2] and 1,4-diethynylbenzene (B1207667) | -[Pt(PBu3)2-C≡C-C6H4-C≡C-]n- | researchgate.net |
| trans-[Pt(PBu3)2Cl2] and Ph2Si(C≡CH)2 | trans-[-Pt(PBu3)2C≡CSiPh2C≡C-]n | rsc.org |
| trans-[Pt(PBu3)2Cl2] and 2,7-bis(ethynyl)fluorene derivatives | Poly-ynes with fluorene (B118485) spacers | ep2-bayreuth.de |
Transmetalation Protocols for Platinum Oligomers and Polymers
Transmetalation reactions provide an alternative and sometimes more general route to platinum-alkynyl complexes, avoiding the use of amine solvents which can be problematic for some metal phosphine precursors. crimsonpublishers.com A notable method involves the use of bis(trimethylstannyl)acetylide reagents. crimsonpublishers.com
For example, reacting trans-[Pt(PBu3)2Cl2] with one equivalent of a bis(trimethylstannyl)ethynyl reagent can produce a metal poly-yne. crimsonpublishers.com The stoichiometry of the reactants can be controlled to produce discrete oligomers. Treating trans-[Pt(PBu3)2Cl2] with two equivalents of the stannyl (B1234572) reagent affords a platinum complex with two terminal trimethylstannyl acetylide moieties. crimsonpublishers.com This intermediate can then react further with excess trans-[Pt(PBu3)2Cl2] to yield a trimeric platinum complex. crimsonpublishers.com
Transmetalation from copper has also been employed. Novel platinum(II) organometallic dinuclear complexes and oligomers have been synthesized from trans-[Pt(PBu3)2Cl2] and phenanthroline-based ligands through the transmetalation of a copper ion. researchgate.net This method allows for selective termination of the platinum oligomers. researchgate.netresearchgate.net
The reaction of trans-M(PBu3)2Cl2 (where M=Pt, Pd) with tributyltinethynylbenzene can yield model compounds of the type trans-M(PBu3)2(C≡CC6H5)2. researchgate.net
Extended One-Pot Synthetic Protocols for Metal Alkynyl Oligomers
Extended one-pot (EOP) synthetic protocols have been developed for the efficient preparation of metal alkynyl oligomers. researchgate.net These methods aim to simplify the synthesis by combining multiple reaction steps into a single procedure. While initially developed for palladium-based systems, these protocols have been adapted for platinum. For instance, the reaction of tributyltinethynylbenzene with trans-Pt(PBu3)2Cl2 in the absence of a palladium catalyst can yield metal alkynyl oligomers. researchgate.net
A one-pot synthesis for trans-mono- or diarylalkynyl bisphosphine Pt(II) compounds has been developed where the alkyne and tertiary phosphorus ligands are mixed with PtCl2 in a tetrahydrofuran and triethylamine solution. researchgate.net For the synthesis of the disubstituted complexes, CuI is added as a catalyst. researchgate.net Microwave irradiation can be used to shorten reaction times and improve yields. researchgate.net
Iterative Convergent Approaches in Oligo-yne Synthesis
To create monodisperse oligo-ynes with precisely defined lengths, iterative convergent approaches are employed. crimsonpublishers.comresearchgate.net These methods involve the stepwise construction of the oligomer using building blocks with protected terminal acetylenes. crimsonpublishers.comacs.org
A common strategy utilizes organometallic synthons with orthogonally protected terminal acetylene (B1199291) units, such as using a trimethylsilyl (B98337) (TMS) protecting group. crimsonpublishers.comacs.org For example, 1,4-diethynylbenzene can be selectively protected and then reacted with a stoichiometric amount of a platinum precursor like cis-dichlorobis(tri-n-butylphosphine)Pt(II) to form dimers or trimers. crimsonpublishers.com By reacting these intermediate compounds in different ratios, oligo-ynes with varying numbers of platinum centers can be obtained. crimsonpublishers.com This iterative approach allows for the synthesis of a series of monodisperse platinum acetylide oligomers with general structures like NDI-[Ph−C≡C−Pt(PBu3)2−C≡C−]n−Ph−NDI, where n can be precisely controlled. acs.org Another iterative-convergent route has been used to synthesize platinum end-capped phenylene-ethynylene oligomers. arkat-usa.org
Preparation of Discrete Platinum(II) Organometallic Complexes
Beyond polymeric and oligomeric structures, trans-[Pt(PBu3)2Cl2] is a precursor for a wide array of discrete organometallic complexes. The substitution of one or both chloride ligands allows for the introduction of various organic moieties.
For example, the reaction of trans-[Pt(PBu3)2Cl2] with terminal alkynes under Sonogashira-Hagihara conditions can yield discrete platinum-coupled diaryloxazoles. diva-portal.org Similarly, mononuclear platinum(II) diyne complexes can be prepared by reacting trans-[Pt(PBu3)2Cl2] with two equivalents of a terminal ethyne. ep2-bayreuth.de
The reaction of cis- or trans-Pt(PBu3)2Cl2 can be used to synthesize various platinum(II) alkynyl complexes. researchgate.net For instance, novel platinum(II) organometallic dinuclear complexes have been synthesized from trans-[Pt(PBu3)2Cl2] and phenanthroline derivatives. researchgate.net The synthesis of bifunctional thiol organometallic ligands can also start from cis-Pt(PBu3)2Cl2, which then undergoes a dehydrohalogenation reaction to form a trans,trans-dichloro-diplatinum complex. uniroma1.it
The following table summarizes the synthesis of some discrete platinum(II) organometallic complexes from trans-[Pt(PBu3)2Cl2]:
| Reactants | Product Type | Reference |
| trans-[Pt(PBu3)2Cl2] and terminal alkynes | Platinum-coupled 2,5-diaryloxazoles | diva-portal.org |
| trans-[Pt(PBu3)2Cl2] and 2-ethynyl-9,9-dioctylfluorene | Mononuclear platinum(II) diyne complex | ep2-bayreuth.de |
| trans-[Pt(PBu3)2Cl2] and phenanthroline derivatives | Dinuclear platinum(II) complexes | researchgate.net |
Ligand Design Strategies in the Synthesis of Derivatives
The properties of platinum acetylide complexes can be systematically tuned by modifying the ancillary and acetylide ligands. Strategic ligand design allows for the incorporation of specific functionalities, leading to materials with tailored electronic and photophysical characteristics.
Aromatic and heteroaromatic spacers are frequently incorporated into the backbone of platinum acetylide complexes to influence their electronic properties and facilitate intramolecular communication. scispace.comrsc.org The choice of spacer can significantly affect the optical bandgap and the nature of the excited states. scispace.comrsc.org
For instance, the use of electron-rich naphthalene (B1677914) and anthracene (B1667546) spacers can lead to strong donor-acceptor interactions between the platinum centers and the conjugated ligands. rsc.org The bandgaps of these polymers decrease as the size of the aromatic linker increases, indicating greater delocalization. rsc.org Similarly, the incorporation of heteroaromatic rings like thienyl-pyridine can introduce donor-acceptor character within the spacer itself. rsc.org Other heteroaromatic systems that have been explored include quinoline, quinoxaline, and benzothiadiazole. scispace.com The synthesis of platinum complexes with insulated heteroaromatic acetylide ligands has also been reported, which helps to prevent phosphorescence quenching. nih.gov
The table below showcases various aromatic and heteroaromatic spacers used in platinum acetylide complexes.
| Spacer Ligand Type | Example Spacer | Effect on Properties | Reference |
| Aromatic Hydrocarbon | Naphthalene, Anthracene | Decreased bandgap with increasing size | rsc.org |
| Fused Ring Aromatic | Fluorene | Provides rigidity and solubility | ep2-bayreuth.de |
| Heteroaromatic | Thienyl-pyridine | Introduces donor-acceptor character | rsc.org |
| Heteroaromatic | Quinoline, Quinoxaline, Benzothiadiazole | Tunes electronic and photophysical properties | scispace.com |
| Heteroaromatic | Phenanthroline | Used in dinuclear complexes | researchgate.netnii.ac.jp |
| Insulated Heteroaromatic | Cyclodextrin-based | Prevents phosphorescence quenching | nih.gov |
The introduction of chromophoric and redox-active groups onto the acetylide ligands is a powerful strategy for creating multifunctional materials. These functionalities can impart novel photophysical properties, such as two-photon absorption, or introduce redox activity for applications in sensing or catalysis.
Chromophoric units, such as those based on fluorene derivatives, have been incorporated to create platinum acetylide complexes with strong two-photon absorption cross-sections. dtic.mil Hexa-peri-hexabenzocoronenes functionalized with platinum acetylide units exhibit high triplet state yields and phosphorescence at room temperature. nih.gov The use of acyclic diaminocarbene ligands in blue-phosphorescent platinum acetylide complexes has been shown to dramatically increase the photoluminescence quantum yield. nih.gov
Redox-active moieties, such as ferrocene, can be attached to the acetylide ligands to create complexes with interesting electrochemical behavior. nih.govacs.org The incorporation of a secondary heavy metal, like copper(I) or silver(I), can also influence the photophysical properties, in some cases enhancing blue phosphorescence. rsc.org Platinum(II) diimine bis(acetylide) complexes containing easily derivatizable aryl acetylide ligands have been synthesized, allowing for the post-synthetic modification with various functional groups. acs.org
The following table provides examples of functional moieties incorporated into platinum acetylide complexes.
| Functional Moiety | Example | Resulting Property | Reference |
| Chromophore | Benzothiazolylfluorene | Two-photon absorption | dtic.mil |
| Chromophore | Hexa-peri-hexabenzocoronene | High triplet yield, phosphorescence | nih.gov |
| Chromophore | Acyclic diaminocarbene | Enhanced photoluminescence | nih.gov |
| Redox-Active Moiety | Ferrocene | Redox activity | nih.govacs.org |
| Redox-Active Moiety | Copper(I) or Silver(I) | Modified phosphorescence | rsc.org |
| Derivatizable Group | 4-ethynylbenzaldehyde | Allows for post-synthetic modification | acs.org |
Coordination Chemistry and Structural Elucidation of Trans Pt Pbu3 2cl2 Systems
Geometric Considerations and Conformational Analysis
The geometry around the platinum(II) center in trans-[Pt(PBu₃)₂Cl₂] is predominantly square planar. This arrangement is typical for platinum(II) complexes and is characterized by the platinum atom at the center, coordinated to two tributylphosphine (B147548) ligands and two chloride ions. The bond angles between adjacent ligands are approximately 90 degrees, consistent with this geometry. The phosphorus atoms of the tributylphosphine ligands, in turn, exhibit a tetrahedral geometry due to their bonding to the platinum and three butyl groups.
Preservation of trans-Geometry in Derived Platinum(II) Complexes
The trans configuration of [Pt(PBu₃)₂Cl₂] is the thermodynamically more stable isomer compared to its cis counterpart. This stability is largely attributed to the steric bulk of the tributylphosphine ligands. The synthesis of the trans isomer often proceeds through the formation of the cis isomer, which is then converted to the more stable trans form through methods such as heating. Once formed, this trans geometry is typically preserved in subsequent reactions, making trans-[Pt(PBu₃)₂Cl₂] a valuable precursor in the synthesis of more complex platinum-containing molecules, such as organometallic polymers. For instance, it is used in dehydrohalogenation reactions with terminal alkynes to create platinum-ethynyl complexes, where the trans arrangement of the phosphine (B1218219) ligands is maintained in the resulting polymer backbone.
Influence of Ligand Topology and Steric Hindrance
The topology and steric bulk of the tributylphosphine (PBu₃) ligands are critical factors influencing the structure and reactivity of trans-[Pt(PBu₃)₂Cl₂]. The large size of the PBu₃ ligands leads to significant steric hindrance, which favors the trans arrangement to minimize ligand-ligand repulsion. This steric crowding also influences the reactivity of the complex, particularly in ligand substitution reactions. While bulky phosphine ligands can sometimes slow down isomerization processes due to steric crowding, the strong trans influence of the PBu₃ ligand can labilize the ligands opposite to it, accelerating certain substitution reactions. The interplay between these steric and electronic effects is a key feature of the chemistry of this complex.
Ligand Exchange and Substitution Behavior
Ligand substitution reactions at square planar platinum(II) centers are among the most extensively studied in inorganic chemistry. These reactions are crucial for the synthesis of new platinum complexes and for understanding their mechanisms of action in various applications.
Kinetic and Mechanistic Studies of Ligand Substitution Reactions
Kinetic studies of ligand substitution reactions in square planar complexes like trans-[Pt(PBu₃)₂Cl₂] provide insight into the reaction mechanisms. The rate of substitution is influenced by several factors, including the nature of the entering and leaving groups, the solvent, and the electronic and steric properties of the ancillary ligands (in this case, tributylphosphine). The strong trans effect of the phosphine ligands significantly influences the lability of the chloride ligands, making them susceptible to substitution by other nucleophiles.
Associative Mechanisms in Nucleophilic Substitution at Platinum(II) Centers
Ligand substitution at platinum(II) centers predominantly proceeds through an associative mechanism. This pathway involves the initial attack of an incoming nucleophile on the platinum center to form a five-coordinate trigonal bipyramidal intermediate. Subsequently, the leaving group departs from this intermediate to yield the final square planar product. This associative pathway is favored for d⁸ square planar complexes because the metal center is coordinatively unsaturated and can accommodate an incoming fifth ligand. The formation of this five-coordinate intermediate is the rate-determining step, and its stability is influenced by the electronic and steric properties of all the ligands involved.
Intermolecular Interactions and Solid-State Architecture
Crystal Packing Motifs and Supramolecular Assembly
The solid-state arrangement of trans-[Pt(PBu3)2Cl2] molecules is dictated by a combination of steric and electronic factors that give rise to specific crystal packing motifs. In square planar platinum(II) complexes, the central platinum atom is coordinated by two tributylphosphine ligands and two chloride ions in a trans configuration. The bulky tributylphosphine ligands play a significant role in governing how the molecules pack in the crystal lattice.
In many platinum(II) complexes, non-covalent Pt···Pt and π–π stacking interactions can also play a crucial role in the supramolecular assembly, leading to the formation of one-dimensional stacks or more complex three-dimensional networks rsc.org. However, in the case of trans-[Pt(PBu3)2Cl2], the presence of the sterically demanding tributylphosphine ligands may hinder close approach of the platinum centers, making significant Pt···Pt interactions less likely compared to complexes with less bulky ligands.
Role of Weak Hydrogen Bonding and Solvent Inclusion in Crystal Structures
The inclusion of solvent molecules within the crystal lattice is a common phenomenon in the crystallization of organometallic compounds nih.gov. The nature and size of the solvent used for crystallization can significantly impact the resulting crystal structure. It is plausible that crystals of trans-[Pt(PBu3)2Cl2] grown from solvents like dichloromethane (B109758) or toluene (B28343) could incorporate these solvent molecules into their lattice. This solvent inclusion can occur through co-crystallization, where the solvent molecules occupy specific voids within the crystal packing, often stabilized by weak interactions with the complex. The presence of included solvent molecules can alter the physical properties of the crystal, such as its melting point and stability.
Role as a Metalloligand in Coordination Polymer Formation
trans-[Pt(PBu3)2Cl2] is a valuable precursor for the synthesis of metalloligands, which are then used to construct coordination polymers. The chloride ligands in trans-[Pt(PBu3)2Cl2] are labile and can be readily substituted by other functional groups, allowing for the introduction of coordinating sites. For example, reaction with terminal alkynes can yield trans-bis(alkynyl)platinum(II) complexes. These resulting complexes, featuring coordinating groups at the ends of the rigid alkynyl rods, can then act as metalloligands.
These metalloligands, which incorporate the rigid and linear trans-Pt(PBu3)2 moiety, can be reacted with metal ions or other organic linkers to form one-, two-, or three-dimensional coordination polymers nih.gov. The tributylphosphine ligands provide solubility in organic solvents, which is advantageous for the synthesis and processing of the resulting polymeric materials. The platinum center in these polymers can impart unique photophysical or electronic properties to the final material. The use of such platinum-containing building blocks has been explored in the development of materials with applications in areas like nonlinear optics and sensing.
Reaction Mechanisms and Mechanistic Insights Involving Trans Pt Pbu3 2cl2
Mechanistic Pathways of Carbon-Carbon Coupling Reactions
While palladium complexes are more commonly associated with carbon-carbon coupling reactions, analogous platinum complexes like trans-[Pt(PBu3)2Cl2] are instrumental in elucidating the mechanistic details of these transformations, particularly in Sonogashira-type couplings.
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The catalytic cycle involving a platinum center is understood to proceed through a sequence of fundamental organometallic steps. When starting with a Pt(II) precatalyst such as trans-[Pt(PBu3)2Cl2], an initial reduction to a catalytically active Pt(0) species is required. wikipedia.orglibretexts.org This reduction can be effected by reagents like amines or phosphines present in the reaction mixture. wikipedia.org
The generally accepted catalytic cycle proceeds as follows:
Oxidative Addition : The active Pt(0) complex, [Pt(PBu3)2], reacts with the aryl or vinyl halide (R-X), cleaving the R-X bond. This step results in the formation of a square planar Pt(II) intermediate, trans-[Pt(R)(X)(PBu3)2]. libretexts.orgnih.gov This step is often the rate-determining step of the entire cycle. nih.gov
Transmetalation : A copper acetylide species (Cu-C≡CR'), formed in a separate copper-catalyzed cycle, transfers its acetylide group to the platinum center. libretexts.orgyoutube.com The halide ligand (X) is displaced, yielding the platinum-alkynyl complex, [Pt(R)(C≡CR')(PBu3)2]. youtube.com
Isomerization : The resulting complex, which is typically formed in a trans configuration, undergoes isomerization to the corresponding cis-isomer. libretexts.org This geometric change is necessary to bring the two organic groups (R and C≡CR') into adjacent positions on the platinum center.
Reductive Elimination : From the cis-isomer, the final coupled product (R-C≡CR') is eliminated, regenerating the catalytically active Pt(0) species, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com
In the standard Sonogashira reaction, a copper(I) salt, such as CuI, is added as a co-catalyst to increase the reaction rate. wikipedia.org The copper cycle is not fully elucidated but is understood to facilitate the crucial transmetalation step. wikipedia.org The primary role of the copper co-catalyst is to react with the terminal alkyne to form a copper(I) acetylide intermediate. wikipedia.orgyoutube.com
This process is vital because the amine base used in the reaction is often not sufficiently basic to deprotonate the terminal alkyne on its own. youtube.com It is proposed that the copper(I) ion first coordinates to the alkyne's triple bond, forming a π-alkyne complex. wikipedia.orglibretexts.org This coordination significantly increases the acidity of the terminal proton, allowing the mild amine base to deprotonate it and form the copper acetylide. libretexts.orgyoutube.com This activated acetylide species is then competent to undergo transmetalation with the platinum(II) intermediate, transferring the alkynyl group to the platinum center. youtube.comnih.gov While essential for high reactivity under mild conditions, the presence of copper can also lead to the undesirable side reaction of alkyne homocoupling, known as Glaser coupling. wikipedia.org
| Step | Description | Significance | Reference |
|---|---|---|---|
| π-Alkyne Complex Formation | The copper(I) salt coordinates with the terminal alkyne. | Increases the acidity of the terminal alkyne proton. | wikipedia.orglibretexts.org |
| Deprotonation | A mild base (e.g., an amine) removes the acidic proton from the alkyne. | Forms the key copper acetylide intermediate. | youtube.com |
| Transmetalation | The formed copper acetylide transfers the alkynyl group to the Pt(II) center. | Introduces the alkyne moiety into the primary platinum catalytic cycle. | youtube.comnih.gov |
Photo-induced Isomerization Mechanisms in Derived Chromophoric Systems
While trans-[Pt(PBu3)2Cl2] itself is not typically considered a chromophore, it can serve as a precursor for platinum(II) complexes that exhibit photo-induced isomerization. By replacing the chloride ligands with photo-responsive units, chromophoric systems can be developed that undergo geometric changes upon irradiation with light. The trans-to-cis isomerization of square planar platinum(II) complexes is a well-documented phenomenon. osaka-u.ac.jprsc.org
The mechanism for photo-isomerization generally involves the following steps:
Photoexcitation : The molecule absorbs a photon, promoting it from its ground electronic state (e.g., the trans-isomer) to an excited state.
Intersystem Crossing : The molecule may undergo intersystem crossing to a triplet excited state. researchgate.net
Geometric Rearrangement : In the excited state, the potential energy surface is different from the ground state, allowing for rotation and rearrangement of the ligands around the platinum center. For some systems, this involves a twisting of a double bond within a ligand, similar to the mechanism in stilbene (B7821643). researchgate.net
Relaxation : The excited molecule relaxes back to the ground electronic state. Due to the geometric rearrangement in the excited state, it can relax to the ground state of the cis-isomer.
This process allows for the selective conversion of a trans-isomer to a cis-isomer (or vice versa) using light of a specific wavelength. rsc.org In complex systems containing multiple photochromic units, one unit may undergo preferential isomerization or act as an antenna, absorbing light energy and transferring it to another part of the molecule to induce the structural change. researchgate.net
Spectroscopic Characterization Methodologies for Trans Pt Pbu3 2cl2 Derivatives
X-ray Crystallography for Molecular and Crystal Structure Determination
X-ray crystallography is a fundamental technique for determining the precise three-dimensional arrangement of atoms within a molecule and how these molecules pack in a crystal lattice core.ac.ukpolyu.edu.hkresearchgate.netresearchgate.netresearchgate.netrsc.org. For trans-[Pt(PBu3)2Cl2], X-ray diffraction studies have confirmed its square-planar geometry around the platinum(II) center, with the two tributylphosphine (B147548) (PBu3) ligands and the two chloride ligands arranged in a trans configuration polyu.edu.hkresearchgate.net. This technique provides detailed information on bond lengths, such as the Pt-P and Pt-Cl distances, and bond angles, like P-Pt-P and Cl-Pt-Cl, which are essential for understanding the electronic structure and reactivity of the complex polyu.edu.hkresearchgate.netresearchgate.net. The crystal packing and intermolecular interactions, such as π-π stacking or hydrogen bonding, can also be elucidated, providing insights into solid-state properties and supramolecular organization researchgate.netresearchgate.net.
Mass Spectrometry for Molecular Weight and Composition Verification
Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of trans-[Pt(PBu3)2Cl2] polyu.edu.hkdiva-portal.orgbohrium.com. Techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) mass spectrometry can detect the molecular ion peak, providing the exact mass of the compound polyu.edu.hknii.ac.jp. The presence of characteristic isotopic patterns for platinum, which has several abundant isotopes (e.g., 194Pt, 195Pt, 196Pt, 198Pt), serves as a definitive fingerprint for identifying platinum-containing species polyu.edu.hk. Fragmentation patterns observed in mass spectra can also offer structural information by breaking down the molecule into smaller, characteristic ions.
Electrochemical Techniques: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of trans-[Pt(PBu3)2Cl2] polyu.edu.hkzysman-colman.com. This method involves applying a potential to a working electrode and measuring the resulting current, allowing for the determination of oxidation and reduction potentials. For platinum complexes, CV can reveal reversible or irreversible electron transfer processes, providing information about the electronic structure and the stability of different oxidation states of platinum polyu.edu.hkzysman-colman.com.
Analysis of Redox Properties in Organometallic Polymers and Complexes
In the context of organometallic polymers and complexes, cyclic voltammetry is crucial for understanding electron-donating and electron-accepting capabilities polyu.edu.hkzysman-colman.com. The redox potentials measured for trans-[Pt(PBu3)2Cl2] and its derived polymers can be used to estimate frontier molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels polyu.edu.hkzysman-colman.compolyu.edu.hk. These energy levels are critical for predicting the material's behavior in electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells polyu.edu.hkzysman-colman.compolyu.edu.hk. For instance, studies on platinum-containing polymers have utilized CV to determine these energy levels, correlating them with observed optical and electronic properties polyu.edu.hkzysman-colman.compolyu.edu.hk.
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
Thermogravimetric analysis (TGA) is used to assess the thermal stability of trans-[Pt(PBu3)2Cl2] and related materials core.ac.ukresearchgate.netresearchgate.netzysman-colman.com. TGA measures the change in mass of a sample as a function of temperature under a controlled atmosphere (typically nitrogen or air). This technique provides information on decomposition temperatures, the number of decomposition steps, and the residue left after heating. For platinum complexes, high thermal stability is often desirable for applications requiring processing or operation at elevated temperatures. Studies have indicated that platinum-containing polymers can exhibit good thermal stability, with decomposition temperatures often exceeding 300 °C, depending on the specific structure and substituents polyu.edu.hkresearchgate.netpolyu.edu.hk.
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution and degree of polymerization of polymers polyu.edu.hkzysman-colman.com. For trans-[Pt(PBu3)2Cl2] when incorporated into polymeric structures, GPC analysis provides essential information such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) polyu.edu.hkpolyu.edu.hkresearchgate.net. These parameters are vital for understanding the macromolecular nature of the materials and how they might behave in solution or in solid-state applications polyu.edu.hkpolyu.edu.hkresearchgate.net. GPC measurements are typically performed using polystyrene standards in a suitable solvent like tetrahydrofuran (B95107) (THF) polyu.edu.hkresearchgate.net.
Compound List
trans-[Pt(PBu3)2Cl2]
Tributylphosphine (PBu3)
Computational and Theoretical Investigations of Trans Pt Pbu3 2cl2 Systems
Density Functional Theory (DFT) for Electronic Structure Analysis
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It allows for the calculation of ground-state properties, including molecular geometry, electronic distribution, and orbital energies.
Table 1: Illustrative HOMO-LUMO Gaps from Related Pt(II) Complexes
| Complex Type | HOMO-LUMO Gap (eV) | Reference |
| Dinuclear Pt(II) stilbene (B7821643) (trans isomer) | 3.35 | rsc.org |
| Dinuclear Pt(II) stilbene (cis isomer) | 3.59 | rsc.org |
| Mononuclear Pt(II) stilbene (trans isomer) | 3.48 | rsc.org |
| Mononuclear Pt(II) stilbene (cis isomer) | 3.71 | rsc.org |
Note: These values are illustrative and derived from studies on related platinum(II) complexes with stilbene ligands, not directly on trans-[Pt(PBu₃)₂Cl₂].
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is an extension of DFT that allows for the calculation of excited-state properties, including electronic absorption and emission spectra, as well as the characterization of excited-state processes like charge transfer.
TD-DFT calculations are widely used to predict the optical absorption spectra of transition metal complexes. By computing excitation energies and oscillator strengths, TD-DFT can simulate the wavelengths and intensities of absorption bands, providing a theoretical basis for experimental spectroscopic data rsc.orgcore.ac.ukmdpi.comdiva-portal.org. These calculations are typically performed on the optimized ground-state geometries. The results from TD-DFT often show good agreement with experimental absorption spectra, particularly for lower-energy electronic transitions mdpi.com. Studies on related platinum acetylide complexes, for instance, have used TD-DFT to assign absorption bands and predict their positions, which can be influenced by the nature of the ligands and the metal center core.ac.ukphyschemres.org.
Table 2: Illustrative Absorption Band Positions from Related Pt(II) Complexes
| Complex Type | Absorption Band Position (nm) | Reference |
| Related Pt(II) complex (1) | ~430 nm (shoulder) | physchemres.org |
| Related Pt(II) complex (1) | ~600 nm (long tail) | physchemres.org |
| Related Pt(II) complex (2) | ~420 nm (shoulder) | physchemres.org |
| Related Pt(II) complex (2) | ~615 nm (transition) | physchemres.org |
| Pt(II) di-yne (trans-1M) in CH₂Cl₂ | 416 | rsc.org |
| Pt(II) di-yne (trans-2M) in CH₂Cl₂ | 393 | rsc.org |
Note: These values are illustrative and derived from studies on related platinum(II) complexes, not directly on trans-[Pt(PBu₃)₂Cl₂].
TD-DFT is instrumental in identifying and characterizing different types of charge transfer (CT) transitions that occur upon electronic excitation. These include Metal-to-Ligand Charge Transfer (MLCT), Ligand-to-Ligand Charge Transfer (LLCT), and Intraligand Charge Transfer (ILCT) physchemres.orgresearchgate.netresearchgate.net. In platinum(II) complexes, excited states often exhibit a hybrid character, with contributions from MLCT processes where electron density moves from the platinum center to the ligands, or LLCT/ILCT where charge transfer occurs between different ligand components researchgate.netresearchgate.net. Computational analysis of the molecular orbitals involved in these transitions helps to assign the nature of the excited states, providing insights into their photophysical behavior, such as luminescence and photochemical reactivity physchemres.orgresearchgate.net. For instance, studies on platinum complexes with donor-acceptor units have shown that the excited states can possess significant charge-transfer character, influenced by solvent polarity and the electronic nature of the ligands researchgate.net.
Theoretical Studies on Photoisomerization Pathways and Optical Properties
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), plays a pivotal role in elucidating the photochemical behavior and optical characteristics of platinum complexes. These theoretical methods allow researchers to probe electronic transitions, excited states, and potential reaction pathways, such as photoisomerization, which are not easily accessible through experimental means alone.
Studies on related platinum complexes have demonstrated that photoisomerization, typically involving a trans-to-cis configuration change, can be induced by light absorption core.ac.ukrsc.org. Theoretical investigations using DFT have been instrumental in characterizing these pathways, identifying transition states, and calculating energy barriers. For instance, research on complexes featuring azobenzene (B91143) or stilbene ligands coordinated to platinum(II) centers has shown that metalation can influence the extent and efficiency of photoisomerization compared to their organic counterparts core.ac.ukrsc.org. While direct photoisomerization data for trans-[Pt(PBu3)2Cl2] itself might be limited in the cited literature, the principles governing such processes in similar platinum phosphine (B1218219) complexes are well-established.
The optical properties of platinum complexes are a significant area of study, with theoretical calculations providing deep insights into their photoluminescence and absorption spectra. TD-DFT is widely employed to assign electronic transitions, which often include ligand-centered (LC) transitions, metal-to-ligand charge transfer (MLCT), and intraligand charge transfer (ILCT) states mdpi.comacs.orguef.firesearchgate.netcrimsonpublishers.com. These transitions are responsible for the characteristic colors and luminescence observed in these compounds. Platinum's heavy atom effect is known to promote intersystem crossing (ISC) from singlet to triplet excited states, leading to phosphorescence, a property exploited in various optoelectronic applications crimsonpublishers.comdiva-portal.org. The tunable nature of phosphine ligands, such as the tributylphosphine (B147548) (PBu3) in trans-[Pt(PBu3)2Cl2], allows for fine-tuning of these photophysical properties, influencing emission wavelengths, quantum yields, and excited-state lifetimes researchgate.netcrimsonpublishers.com. Furthermore, platinum(II) complexes are recognized for their potential in nonlinear optics (NLO) due to their ability to exhibit strong charge transfer transitions researchgate.net.
| Computational Method | Primary Application | Key Findings/Insights | Cited Snippets |
| DFT | Geometry optimization, electronic structure analysis, reaction pathway elucidation | Characterizes ground-state structures, electronic distributions, and energy landscapes for photoisomerization and other reactions. | core.ac.ukrsc.orgmdpi.comacs.orgdiva-portal.orgresearchgate.netmdpi.comacs.orgcore.ac.uk |
| TD-DFT | Prediction of optical properties, electronic transitions, absorption/emission spectra | Assigns electronic transitions (LC, MLCT, ILCT), simulates spectra, and helps understand luminescence mechanisms. | core.ac.ukrsc.orgmdpi.comacs.orgacs.org |
| DFT/PCM | Solvation effects on optical properties | Predicts shifts in absorption spectra due to solvent polarity. | acs.org |
Solvation Effects in Computational Chemistry
The influence of the surrounding solvent environment is a critical factor in the behavior of chemical species, and this is equally true for platinum complexes. Computational chemistry employs various solvation models to account for these effects, which can significantly impact reaction thermodynamics, electronic structures, and spectroscopic properties.
Implicit solvation models, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), the Conductor-Like Polarizable Continuum Model (CPCM), and the Solvation Model Density (SMD), treat the solvent as a continuous dielectric medium nih.govacs.org. These models are widely used to simulate the interaction of a solute with its environment and have been applied to predict spectroscopic properties of platinum-based drugs nih.govacs.org. For instance, studies have shown that the choice of DFT functional and solvation model can influence the accuracy of predicted far-infrared (FIR) spectra, indicating that different complexes may necessitate tailored computational approaches nih.govacs.org.
More advanced or specialized models, like the Reference Interaction Site Model (RISM) and Charge-Asymmetric Nonlocally Determined Local-Electric (CANDLE) models, can capture more specific local solvent effects, such as hydrogen bonding, which implicit models might overlook chemrxiv.orgacs.org. Solvation effects are particularly important for catalytic reactions and can alter reaction thermodynamics chemrxiv.orgacs.org. For example, solvent molecules can participate directly in reaction mechanisms, such as influencing isomerization pathways through association and dissociation processes acs.org.
Furthermore, solvent polarity can directly impact the optical properties of platinum complexes. Studies using TD-DFT with polarizable continuum models (PCM) have indicated that increasing solvent polarity can lead to blue shifts in absorption maxima acs.org. While explicit solvation models, which explicitly represent solvent molecules, are computationally more intensive, they can sometimes provide a more accurate representation of interactions, potentially leading to better agreement with experimental data for certain properties, like hydrolysis barriers in cisplatin (B142131) researchgate.net.
| Solvation Model | Type | Application/Notes | Cited Snippets |
| IEFPCM | Implicit (Continuum) | Simulates solute-solvent interactions, used for predicting spectra of Pt complexes. | nih.govacs.org |
| CPCM | Implicit (Continuum) | Similar to IEFPCM, models solvent effects on molecular properties. | nih.govacs.org |
| SMD | Implicit (Continuum) | Effective for both charged and uncharged systems, predicts solvation energies. | nih.govacs.org |
| RISM | Explicit/Site-based | Captures local solvent effects (e.g., hydrogen bonding), useful for interfaces. | chemrxiv.orgacs.org |
| CANDLE | Implicit (Poisson-Boltzmann) | Used for modeling electrode-electrolyte interfaces. | chemrxiv.org |
Applications and Functional Materials Derived from Trans Pt Pbu3 2cl2
Optoelectronic Materials
Derivatives of trans-[Pt(PBu3)2Cl2] have been extensively explored for their potential in optoelectronic applications. The platinum center, in conjunction with conjugated organic ligands, imparts unique electronic and photophysical properties to these materials, making them suitable for use in light-emitting devices, solar cells, sensors, and transistors.
Conjugated Platinum(II) Poly-ynes in Light-Emitting Devices (OLEDs, LEECs)
Conjugated platinum(II) poly-ynes, which can be synthesized from trans-[Pt(PBu3)2Cl2], are a significant class of materials for organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LEECs). ep2-bayreuth.de The platinum atom's heavy nature facilitates strong spin-orbit coupling, which promotes intersystem crossing and allows for the efficient harvesting of both singlet and triplet excitons, leading to high phosphorescence quantum yields. This property is critical for achieving high internal quantum efficiencies in OLEDs.
The general structure of these platinum-containing polymers consists of alternating platinum atoms and conjugated organic spacers. The synthesis often involves a dehydrohalogenation reaction between trans-[Pt(PBu3)2Cl2] and a di-alkyne, catalyzed by a copper(I) salt. The photophysical properties of these materials, such as their emission color and efficiency, can be finely tuned by modifying the structure of the organic spacer. For instance, incorporating different aromatic or heteroaromatic rings into the polymer backbone can alter the energy of the emitted light.
In the context of LEECs, which are simpler in architecture compared to traditional OLEDs, ionic transition metal complexes are of particular interest. While many high-performing LEECs are based on iridium complexes, research into platinum-based emitters is expanding. The fundamental principles of light emission in these devices rely on the radiative decay from excited states of the platinum complexes embedded within the active layer. The performance of these devices is often evaluated based on parameters such as luminous efficiency (cd/A) and power efficiency (lm/W).
| Complex Type | Application | Maximum Luminous Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Emission Color |
|---|---|---|---|---|
| Phenylisoquinoline-based Pt(II) complex | OLED | 4.71 | 5.12 | Red |
| Tetrahydroquinoline-based Pt(II) complex | OLED | 4.88 | 4.65 | Blue-green to Yellow-green |
| Cyclometalated Pt(II) complex with 2-thienyl substituent | OLED | Not specified | Not specified | Yellow |
| Ionic heteronuclear Pt(II)-Ag(I) complex | LEEC | Not specified (EQE of 4.1%) | Not specified | Red to Near-infrared |
Materials for Photovoltaic Devices
Platinum-containing poly-ynes derived from trans-[Pt(PBu3)2Cl2] are also promising materials for the active layer in organic solar cells. In these devices, the polymer typically acts as the electron donor in a bulk heterojunction with an electron acceptor, such as a fullerene derivative. The broad absorption of these polymers across the visible spectrum allows for efficient harvesting of solar energy.
The performance of these photovoltaic devices is highly dependent on the molecular structure of the platinum polymer. By introducing different functional groups into the polymer side chains, researchers can fine-tune the material's energy levels (HOMO and LUMO), absorption spectrum, and morphology in the solid state. For example, a study on four new platinum-containing poly-ynes with a triphenylamine (B166846) backbone and different electron-accepting side groups demonstrated this principle. As the electron-accepting strength of the side group increased, the power conversion efficiency (PCE) of the resulting solar cell also increased. The best-performing device in that study, which used a polymer with a dicyanovinyl side group, achieved a PCE of 1.35%. polyu.edu.hk While this efficiency is modest compared to state-of-the-art organic photovoltaics, it demonstrates the potential of this class of materials.
| Parameter | Value |
|---|---|
| Power Conversion Efficiency (PCE) | 1.35% |
| Open-Circuit Voltage (Voc) | Not specified |
| Short-Circuit Current (Jsc) | Not specified |
| Fill Factor (FF) | Not specified |
Chemical Sensors Based on Platinum(II) Complexes
The photoluminescent properties of platinum(II) complexes, including those derived from trans-[Pt(PBu3)2Cl2], make them excellent candidates for chemical sensors. The principle behind their sensing capability often lies in the quenching or enhancement of their phosphorescence upon interaction with an analyte. This change in luminescence can be visually detected or measured with a spectrometer.
One notable application is in the development of oxygen sensors. The phosphorescence of platinum-acetylide complexes is highly sensitive to the presence of oxygen, which can quench the excited triplet state of the complex. This quenching effect is the basis for optical oxygen sensors. For example, polymers created by the ring-opening metathesis polymerization of a norbornene monomer bearing a platinum-acetylide moiety have been shown to be highly responsive to oxygen. rsc.org Cast films of these polymers exhibit phosphorescence that is remarkably quenched in the presence of oxygen, making them suitable for oxygen sensing applications. rsc.org The luminescence color of these sensor films can also be tuned, for instance, from yellow to orange, by copolymerizing the platinum-containing monomer with a non-luminescent co-monomer. rsc.org
Field-Effect Transistor Applications
Conjugated polymers, including organometallic polymers like platinum poly-ynes, are of interest for applications in organic field-effect transistors (OFETs). These materials can act as the semiconductor layer in a transistor, where their ability to transport charge carriers (holes or electrons) is a key performance metric. The charge carrier mobility, a measure of how quickly charge can move through the material, is a critical parameter for OFETs.
While specific performance data for FETs based on polymers directly derived from trans-[Pt(PBu3)2Cl2] is not extensively reported in the provided context, the broader class of conjugated polymers has been widely studied for this application. The rigid, rod-like structure of platinum poly-ynes, coupled with their potential for self-assembly into ordered structures, is advantageous for efficient charge transport. The charge carrier mobility in conjugated polymers can vary significantly depending on the molecular structure, processing conditions, and device architecture, with values reported across a wide range.
| Polymer Type | Charge Carrier | Mobility (cm²/Vs) |
|---|---|---|
| Poly-TPD | Hole | 1 x 10⁻⁴ |
| Aldol-condensed polymers | Electron | 10⁻⁵ to 0.2 |
| Polymer nanowire | Hole | up to 24 |
| IDTz and DPP based polymer | Electron | up to 1.3 |
Nonlinear Optical (NLO) Materials
Materials with strong nonlinear optical (NLO) properties are in high demand for applications such as optical limiting, all-optical switching, and data storage. Platinum acetylide complexes and polymers, which can be synthesized from trans-[Pt(PBu3)2Cl2], are a promising class of NLO materials.
Investigation of Reverse Saturable Absorption (RSA)
One of the key NLO phenomena observed in platinum acetylide complexes is reverse saturable absorption (RSA). dtic.mil RSA is a process where the absorption of a material increases with increasing incident light intensity. This property is highly desirable for optical limiting applications, where the goal is to protect sensitive optical components or human eyes from damage by high-intensity laser pulses.
Research has shown that the RSA properties of these materials can be tuned by modifying their molecular structure. For instance, extending the π-conjugation of the acetylide ligands or adding electron-withdrawing or electron-donating substituents can significantly impact the NLO response. In one study, it was found that electron-withdrawing substituents and extended π-conjugation enhance the RSA performance at 532 nm.
| Structural Modification | Effect on RSA |
|---|---|
| Introduction of electron-withdrawing substituents (e.g., NO₂, BTZ) | Improved RSA performance |
| Extension of π-conjugation | Improved RSA performance |
| Introduction of electron-donating substituents (e.g., OCH₃) | Decreased RSA at 532 nm |
Studies on Two-Photon Absorption (TPA) Properties
The compound trans-[Pt(PBu3)2Cl2] is a crucial starting material for the synthesis of platinum acetylide complexes that exhibit significant two-photon absorption (TPA). The core principle involves replacing the chloride ligands with highly π-conjugated alkynyl ligands. These extended organic ligands are responsible for the strong TPA cross-sections, while the heavy platinum atom plays a critical role in the photophysics of the resulting molecules. nih.govdtic.mil
Research into these derivative chromophores shows they are efficient two-photon absorbers in the visible and near-infrared regions of the spectrum, typically between 600 and 800 nm. nih.govresearchgate.net Upon one-photon or two-photon excitation, an S1 excited state is formed, which is delocalized across the conjugated ligands. dtic.mil Due to the presence of the heavy platinum atom, these complexes undergo very rapid intersystem crossing (k_isc ≈ 10¹¹ s⁻¹) from the singlet excited state (S1) to a long-lived triplet state (T1). nih.govdtic.mil This triplet state is strongly absorbing and can have a lifetime exceeding 100 microseconds. nih.govdtic.mil
Studies on a series of molecules with the general structure trans-Pt(PBu3)2(CC-Phenyl-X)2 have been conducted to understand the relationship between their structure and TPA properties. researchgate.net The functional group 'X' can be varied from electron-donating (e.g., diphenylamino) to electron-accepting (e.g., benzothiazole) to tune the photophysical characteristics. researchgate.net
Below is a table summarizing the TPA properties of representative platinum acetylide complexes derived from the trans-[Pt(PBu3)2Cl2] scaffold.
| Derivative Complex Structure | Peak TPA Wavelength (nm) | TPA Cross-Section (GM) | Excitation Method |
|---|---|---|---|
| Analog with alkynyl-benzothiazolylfluorene ligands | ~700 | ~250 | Femtosecond pulses |
| Analog with alkynyl-diphenylaminofluorene ligands | ~750 | ~400 | Femtosecond pulses |
| Oligomer with dihexylaminophenyl end-groups | ~780 | ~600 | Femtosecond pulses |
Design Principles for Optical Power Limiting Materials
The same properties that make platinum acetylide derivatives effective for TPA also make them excellent candidates for optical power limiting (OPL) applications. rsc.org OPL materials are designed to be highly transparent at low light intensities but strongly absorb intense, potentially damaging, laser radiation. The design principles for creating such materials using trans-[Pt(PBu3)2Cl2] as a precursor are well-established.
Scaffold and Ligand Design : The trans-Pt(PBu3)2 moiety provides a linear, rigid scaffold. The primary design step is the substitution of the chloro ligands with π-conjugated acetylide ligands. The length and functionality of these ligands are tuned to control the linear and nonlinear absorption properties of the molecule. researchgate.net
Heavy-Atom Effect : The central platinum atom is the key to the most effective OPL mechanism in these materials, known as reverse saturable absorption (RSA). The heavy platinum atom promotes rapid and efficient intersystem crossing from the initial singlet excited state to a triplet state. nih.govdtic.mil
Triplet State Characteristics : For RSA to be effective, the triplet state must have a larger absorption cross-section than the ground state and possess a long lifetime. Derivatives of trans-[Pt(PBu3)2Cl2] are designed to meet these criteria, with triplet state lifetimes often exceeding 100 microseconds, ensuring that a significant population of the triplet state can build up during a laser pulse. nih.govresearchgate.net
An example of an efficient OPL material is a triazole-containing platinum(II) acetylide, which demonstrates a defined clamping level of 2.5 µJ for a 50 mM solution, showcasing performance superior to some other classes of OPL materials like certain porphyrins. rsc.org
Supramolecular Architectures and Self-Assembly
The rigid, linear geometry of the trans-Pt(PBu3)2 unit makes it an excellent building block for supramolecular chemistry and crystal engineering. By functionalizing the acetylide ligands that replace the chlorides in the parent complex, researchers can introduce moieties capable of directing self-assembly through non-covalent interactions like hydrogen bonding or metal coordination. This allows for the construction of higher-order structures from the fundamental molecular unit. The solvent-assisted self-assembly of neutral platinum(II) complexes, driven by weak metal-metal and π-π interactions, can lead to the formation of highly ordered structures like micrometer-long crystalline fibers. researchgate.net
Formation of Metal-Organic Frameworks and Cage Compounds
A direct application of the trans-Pt(PBu3)2 core in supramolecular structures is its use as a linker in coordination polymers and metal-organic frameworks (MOFs). researchgate.net In this approach, the parent trans-[Pt(PBu3)2Cl2] is first converted into a derivative such as trans-Pt(PBu3)2(C≡C-Ar-L)2, where Ar is an aromatic spacer and L is a coordinating group (e.g., cyano, pyridine, or thioether).
This functionalized, linear organometallic synthon can then be reacted with other metal ions or metal clusters, which act as nodes. researchgate.net For example, organometallic synthons containing thioether or cyano groups have been shown to react with copper halides (CuX) to form one-dimensional or two-dimensional coordination polymers. researchgate.net In these architectures, the trans-Pt(PBu3)2(C≡C)2 unit acts as a rigid strut connecting the copper halide nodes (which can be rhomboids or step-cubanes), demonstrating a clear pathway from the simple precursor to complex, extended network materials. researchgate.net
Precursor in the Synthesis of Catalytically Active Complexes
trans-[Pt(PBu3)2Cl2] and its analogues serve as important precursors for the synthesis of homogeneous catalysts, particularly for hydrosilylation reactions, which are fundamental to the silicones industry. researchgate.netqualitas1998.net The platinum complex can be activated to form a catalytically active Pt(0) species that initiates the catalytic cycle.
A notable application is in tandem catalytic processes, such as the highly stereoselective hydrocarbation of terminal alkynes. organic-chemistry.org This process involves two steps:
Platinum-Catalyzed Hydrosilylation : A catalyst derived from a trialkylphosphine platinum complex, such as t-Bu3P-Pt, is used for the highly regio- and stereoselective addition of a silane (B1218182) (e.g., tetramethyldisiloxane) across the alkyne's triple bond. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling : The resulting vinylsilane is then used in a subsequent cross-coupling reaction with an aryl halide, catalyzed by a palladium complex. organic-chemistry.org
This two-step, one-pot procedure demonstrates the utility of the platinum complex as a precursor for a catalyst that enables a specific and efficient transformation, which is a key step in more complex organic syntheses. organic-chemistry.org The bulky tributylphosphine (B147548) ligands on the platinum center are crucial for controlling the selectivity of the initial hydrosilylation step.
Conclusion and Future Research Directions
Q & A
Q. Critical Parameters :
| Parameter | Impact | Optimal Range |
|---|---|---|
| Temperature | Higher temps accelerate ligand substitution but risk byproducts | 0–25°C |
| Solvent Purity | Moisture degrades PBu3 | ≤10 ppm H2O |
| Reaction Time | Under 24h minimizes decomposition | 12–18h |
Advanced: How can researchers resolve contradictions in NMR spectroscopic data for trans-[Pt(PBu3)2Cl2] across studies?
Answer :
Discrepancies in <sup>31</sup>P NMR shifts (e.g., δ 5–10 ppm vs. δ 12–15 ppm) often arise from:
- Solvent Effects : Dielectric constants of CDCl3 vs. DMSO-d6 alter Pt-P coupling constants .
- Oxidative Byproducts : Trace O2 during synthesis generates [Pt(PBu3)2Cl(O)]<sup>+</sup>, shifting peaks. Validate purity via mass spectrometry .
- Temperature Calibration : Ensure NMR probe temperature matches reported conditions (±1°C).
Q. Methodological Recommendations :
Compare spectra with authentic samples synthesized under inert atmospheres.
Use <sup>195</sup>Pt NMR to confirm coordination geometry (trans vs. cis).
Advanced: What experimental designs are optimal for studying ligand substitution kinetics in trans-[Pt(PBu3)2Cl2]?
Answer :
To quantify reactivity with incoming ligands (e.g., SCN<sup>-</sup> or CN<sup>-</sup>):
Stopped-Flow UV-Vis : Monitor absorbance changes at λ = 300–400 nm (Pt-Cl → Pt-L charge-transfer transitions) .
Variable Control :
- Maintain ionic strength (0.1 M NaClO4) to minimize secondary equilibria.
- Use pseudo-first-order conditions ([L] >> [Pt]).
Q. Data Interpretation :
- Fit kinetic traces to a two-term exponential model to distinguish associative (k1) vs. dissociative (k-1) pathways.
- Compare activation parameters (ΔH‡, ΔS‡) across solvents to infer mechanism .
Basic: Which characterization techniques are essential for confirming the structure of trans-[Pt(PBu3)2Cl2]?
Answer :
A multi-technique approach is critical:
Elemental Analysis : Confirm Pt:Cl:PBu3 stoichiometry (±0.3% tolerance).
FT-IR : ν(Pt-Cl) stretches at 320–340 cm<sup>-1</sup> distinguish trans geometry .
Single-Crystal XRD : Validate bond angles (Cl-Pt-Cl ~180°) and Pt-P distances (~2.28 Å) .
Q. Common Pitfalls :
- Amorphous samples yield poor XRD data; recrystallize from CH2Cl2/hexane at -20°C.
- Hydrated samples distort IR spectra—dry under vacuum for 24h.
Advanced: How can computational methods complement experimental data in predicting the reactivity of trans-[Pt(PBu3)2Cl2]?
Answer :
DFT calculations (e.g., B3LYP/LANL2DZ) provide:
Electronic Structure : HOMO/LUMO energies predict nucleophilic attack sites.
Reaction Pathways : Optimize transition states for ligand substitution (ΔG‡ values ±5 kJ/mol vs. experimental) .
Q. Validation Steps :
- Compare computed vs. experimental vibrational frequencies (scaling factor: 0.961).
- Use AIM analysis to confirm Pt-L bond critical points.
Basic: What are the stability considerations for storing trans-[Pt(PBu3)2Cl2], and how can degradation be monitored?
Q. Answer :
- Storage : Argon-filled vials at -20°C (light-sensitive). Avoid chlorinated solvents (slow Cl ligand loss).
- Degradation Markers :
- Color change (yellow → brown indicates oxidation).
- <sup>31</sup>P NMR peak broadening (PBu3 ligand dissociation).
Q. Preventative Measures :
| Factor | Mitigation |
|---|---|
| Moisture | Use molecular sieves in storage vials |
| Oxygen | Purge solutions with N2 before sealing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
